Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-
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Overview
Description
Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- is a complex organic compound that belongs to the class of anthracene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring anthracene and benzamide moieties, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the anthracene derivative, followed by the introduction of the benzamide group. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield. The industrial production process is designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted anthracene compounds.
Scientific Research Applications
Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound could have potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: It may be utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- include other anthracene derivatives and benzamide compounds. Examples include:
- Anthracene-9,10-dione
- N-Phenylbenzamide
- 9,10-Dihydroxyanthracene
Uniqueness
The uniqueness of Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of anthracene and benzamide moieties makes it a versatile compound with diverse applications.
Properties
CAS No. |
43095-70-1 |
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Molecular Formula |
C35H27N3O3 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-[4,5-bis(4-methylanilino)-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C35H27N3O3/c1-21-11-15-24(16-12-21)36-27-10-6-9-26-30(27)34(40)32-28(37-25-17-13-22(2)14-18-25)19-20-29(31(32)33(26)39)38-35(41)23-7-4-3-5-8-23/h3-20,36-37H,1-2H3,(H,38,41) |
InChI Key |
PHESYJSKVFUDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=C(C3=O)C(=CC=C5)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
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